Duvelisib

Catalog No.
S002055
CAS No.
1201438-56-3
M.F
C22H17ClN6O
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duvelisib

CAS Number

1201438-56-3

Product Name

Duvelisib

IUPAC Name

8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

Molecular Formula

C22H17ClN6O

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1

InChI Key

SJVQHLPISAIATJ-ZDUSSCGKSA-N

SMILES

Array

solubility

<1 mg/ml

Synonyms

IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib.

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

The exact mass of the compound Duvelisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Duvelisib (CAS 1201438-56-3) is a first-in-class, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms[1]. With a molecular weight of 416.86 g/mol, it demonstrates potent biochemical activity, exhibiting an IC50 of 2.5 nM for PI3Kδ and 27.4 nM for PI3Kγ . Unlike pan-PI3K inhibitors, it maintains high selectivity over the α and β isoforms, effectively narrowing off-target toxicity in cellular assays. Procurement of this specific isoquinolinone derivative is driven by its well-characterized solubility profile—requiring organic solvents like DMSO for stock preparation—and its unique capacity to simultaneously target malignant lymphocyte survival and the surrounding tumor microenvironment [1].

Substituting Duvelisib with a highly selective PI3Kδ inhibitor (such as Idelalisib) or a pan-PI3K inhibitor (such as Copanlisib) fundamentally alters assay outcomes and in vivo efficacy [1]. While Idelalisib matches Duvelisib's potency against PI3Kδ, it fails to inhibit PI3Kγ at physiologically relevant concentrations, thereby leaving macrophage polarization and T-cell-mediated microenvironment signaling intact. Conversely, substituting with pan-PI3K inhibitors introduces significant off-target suppression of PI3Kα and PI3Kβ, leading to narrowed therapeutic windows and confounding toxicity in preclinical models [2]. For research requiring the dual abrogation of B-cell receptor signaling and tumor-associated macrophage support without pan-isoform toxicity, Duvelisib cannot be interchanged with other class members.

Kinase Selectivity: Sparing PI3Kα and PI3Kβ Off-Target Effects

To avoid the broad cellular toxicity associated with pan-PI3K inhibitors, Duvelisib is engineered with a strict isoform selectivity profile. In biochemical assays, it potently inhibits PI3Kδ (IC50 = 2.5 nM) and PI3Kγ (IC50 = 27.4 nM) while sparing the broadly expressed PI3Kα (IC50 = 1602 nM) and PI3Kβ (IC50 = 85 nM) isoforms. This >58-fold selectivity window for γ over α, and >600-fold for δ over α, ensures that in vitro cellular assays do not suffer from the off-target metabolic disruption and generalized cytotoxicity typically seen with pan-class inhibitors.

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound DataDuvelisib (PI3Kδ: 2.5 nM; PI3Kγ: 27.4 nM)
Comparator Or BaselineDuvelisib off-target baseline (PI3Kα: 1602 nM)
Quantified Difference>600-fold selectivity for δ over α, and >58-fold for γ over α
ConditionsCell-free biochemical kinase assay

Ensures researchers can selectively probe leukocyte-specific PI3K pathways without confounding viability drops from PI3Kα/β inhibition.

Preclinical Formulation Solubility and Vehicle Compatibility

Duvelisib is a highly lipophilic compound with an aqueous solubility of <1 mg/mL, meaning standard aqueous buffers fail to maintain the compound in solution for in vivo dosing [1]. However, a validated formulation utilizing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline achieves a clear solution at concentrations of ≥2.5 mg/mL (6.00 mM). This sequential co-solvent addition protocol prevents precipitation and ensures reproducible pharmacokinetic exposures in murine models.

Evidence DimensionMaximum stable solubility
Target Compound DataDuvelisib in co-solvent vehicle (≥2.5 mg/mL clear solution)
Comparator Or BaselineDuvelisib in pure water (<1 mg/mL)
Quantified Difference>2.5-fold increase in solubility utilizing specific excipient ratios
Conditions10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline at room temperature

Procurement teams and formulation scientists must prepare this exact excipient matrix to avoid dosing failure and precipitation in animal studies.

In Vivo Macrophage Polarization vs. PI3Kδ-Selective Inhibition

A critical differentiator of Duvelisib over purely δ-selective inhibitors is its ability to modulate the tumor microenvironment via PI3Kγ blockade. In peripheral T-cell lymphoma (PTCL) patient-derived xenograft models, administration of Duvelisib actively shifts tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype[1]. Selective PI3Kδ inhibitors fail to induce this reprogramming, as TAM suppression is predominantly γ-driven.

Evidence DimensionMacrophage Phenotype Shift (M2 to M1)
Target Compound DataDuvelisib (Induces M1-like inflammatory shift)
Comparator Or BaselinePI3Kδ-selective inhibition (Fails to reprogram TAMs)
Quantified DifferenceRestoration of CD8+ T-cell activation via M1 macrophage polarization
ConditionsPTCL patient-derived xenograft (PDX) mouse models

Makes Duvelisib the mandatory choice for researchers evaluating microenvironment-mediated immune evasion and TAM reprogramming.

Efficacy in BTK-Refractory Xenograft Models

Duvelisib demonstrates robust efficacy in models that have developed resistance to standard-of-care Bruton's tyrosine kinase (BTK) inhibitors. In xenograft mice engrafted with primary cells from Ibrutinib-resistant chronic lymphocytic leukemia (CLL) patients—including those bearing BTK and PLCγ2 mutations—Duvelisib treatment (70-100 mg/kg) significantly reduced leukemia burden [1]. This establishes Duvelisib as a functional rescue agent in pathways where upstream BTK blockade has failed.

Evidence DimensionLeukemia burden reduction in resistant models
Target Compound DataDuvelisib (Maintains efficacy against resistant clones)
Comparator Or BaselineIbrutinib (Loss of efficacy due to BTK/PLCγ2 mutations)
Quantified DifferenceBypass of BTK-dependent resistance mechanisms via downstream/parallel PI3Kδ/γ blockade
ConditionsNSG mice engrafted with Ibrutinib-resistant CLL PBMCs

Essential for procurement in laboratories developing next-generation therapies for relapsed/refractory B-cell malignancies.

Dual-Targeted Hematological Malignancy Modeling

Because Duvelisib potently inhibits both PI3Kδ (IC50 = 2.5 nM) and PI3Kγ (IC50 = 27.4 nM), it is the premier tool compound for in vitro and in vivo models of chronic lymphocytic leukemia (CLL) and T-cell lymphomas where both autonomous malignant cell proliferation and microenvironment signaling must be suppressed simultaneously.

Tumor-Associated Macrophage (TAM) Reprogramming Assays

Leveraging its PI3Kγ inhibitory capacity, Duvelisib is utilized in immuno-oncology workflows to study the repolarization of macrophages from an M2-like immunosuppressive state to an M1-like inflammatory state, a mechanism inaccessible to strictly δ-selective inhibitors like Idelalisib [1].

BTK-Inhibitor Resistance Research

Duvelisib is a critical procurement item for laboratories investigating rescue pathways in Ibrutinib-resistant disease models. Its ability to bypass BTK and PLCγ2 mutations makes it an ideal positive control for evaluating new therapies in relapsed/refractory xenograft systems [2].

Preclinical Formulation and Bioavailability Optimization

Due to its low aqueous solubility (<1 mg/mL), Duvelisib serves as a benchmark compound in pharmaceutical formulation studies testing novel co-solvent systems (e.g., DMSO/PEG300/Tween-80 matrices) or solid dispersion technologies aimed at improving the oral bioavailability of lipophilic kinase inhibitors .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

416.1152369 Da

Monoisotopic Mass

416.1152369 Da

Heavy Atom Count

30

Appearance

white solid powder

Melting Point

>190 ºC

UNII

610V23S0JI

Drug Indication

Duvelisib is indicated for the treatment of adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) after at least two prior lines of systemic therapy.
FDA Label
Copiktra monotherapy is indicated for the treatment of adult patients with:  Relapsed or refractory chronic lymphocytic leukaemia (CLL) after at least two prior therapies.  Follicular lymphoma (FL) that is refractory to at least two prior  systemic therapies.
Treatment of mature B cell malignancies

Livertox Summary

Duvelisib is an oral inhibitor of phosphatidylinositol 3-kinase (PI3K) that is approved for use in relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Duvelisib is associated with a high rate of serum enzyme elevations during therapy and with occasional concurrent rise in serum bilirubin and is a suspected but not proven cause of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Kinase Inhibitors; Phosphatidylinositol 3-kinases
Antineoplastic Agents

Mechanism of Action

Duvelisib acts as a strong reversible inhibitor of the isoform gamma and delta of the phosphoinositide3-kinase (PI3K). PI3K plays a very important role in innate and adaptative immunity and the inhibition of the form delta and gamma has been very important for the suppression of immunity. The activity of PI3K gamma and delta is restricted to hematopoietic cells and it is necessary for normal B cell development. In lymphomas, the activation of PI3K is enlarged to promote unlimited growth and survival. Hence, inhibition of PI3K can provide an inhibition of the signaling from BCR, inhibition of a cytokine signaling from the microenvironment and enhancement of anti-tumor immunity. The specific mechanism of this PI3K inhibitors are further described as follows: -BCR activates signaling pathways after antigen engagement and it is also critical for the physiologic life of the lymphocytes and neoplastic lymphomas. In CLL, BCR reacts to auto- and exo-antigens to promote clonal expansion. This sustained presence of BCR activates delta PI3K producing a pro-survival pathway of the neoplastic cells which already present a higher activity of PI3K. Thus, the blockade of PI3K will limit the activity of BCR and the driven physiology of the lymphoma. -The inhibition of PI3K can also inhibit paracrine and autocrine pro-survival signals mediated by adhesion molecules, chemokines and soluble factors. This activity is attained due to the fact that several downstream signals convey on PI3K. -It has been reported that inactivation of PI3K produces a significant resistance to tumorigenesis. This data suggests that inhibition of PI3K can facilitate recognition and elimination of tumor cells. In summary, duvelisib inhibits the isoform delta of PI3K which is necessary for cell proliferation and survival and the isoform gamma which is critical for cytokine signaling and the pro-inflammatory response.

Absorption Distribution and Excretion

Duvelisib is rapidly absorbed and its peak plasma concentration is reached 1-2 hours after initial administration with a bioavailability of 42% and with a minimal accumulation whose rate ranges between 1.5 and 2.9. The maximal plasma concentration is reported to range in between 471 to 3294 ng/ml with a systemic exposure ranging from 2001 to 19059 ng.h/ml. Changes in the administered dose produce correspondent changes in all absorption parameters indicating a dose-response profile.
Duvelisib is eliminated after 3.5-9.5 hours when administered as a single dose and after 6.5-11.7 hours when given in multiple doses. From the administered dose, 79% os excreted in feces and 14% in urine. About 10% of the total administered dose is secreted unchanged.
The volume of distribution of duvelisib ranges from 26 to 102 L.
Duvelisib clearance rate is reported to be in the range of 3.6 to 11.2 L/h.

Metabolism Metabolites

Duvelesib is mainly metabolized by CYP3A4.

Wikipedia

Duvelisib

FDA Medication Guides

COPIKTRA
DUVELISIB
CAPSULE;ORAL
SECURA
12/17/2021

Biological Half Life

The reported half-life of duvelisib is in the range of 5.2 to 10.9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Blood. 2017 Dec 12. pii: blood-2017-08-802470. doi: 10.1182/blood-2017-08-802470.
[Epub ahead of print]

Activity of the PI3K-δ,γ inhibitor duvelisib in a phase I trial and preclinical
models of T-cell lymphoma.

Horwitz SM(1), Koch R(2), Porcu P(3), Oki Y(4), Moskowitz A(1), Perez M(1),
Myskowski P(1), Officer A(5), Jaffe JD(5), Morrow SN(2), Allen K(6), Douglas
M(6), Stern H(6), Sweeney J(6), Kelly P(6), Kelly V(6), Aster JC(7), Weaver D(8),
Foss FM(9), Weinstock DM(10).

Author information:
(1)Memorial Sloan Kettering Cancer Center, New York, NY, United States.
(2)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United
States.
(3)The Ohio State University Comprehensive Cancer Center, Columbus, OH, United
States.
(4)MD Anderson Cancer Center, Houston, TX, United States.
(5)Broad Institute of Harvard and MIT, Cambridge, MA, United States.
(6)Infinity Pharmaceuticals, Inc., Cambridge, MA, United States.
(7)Brigham and Women/'s Hospital and Harvard Medical School, Boston, MA, United
States.
(8)Verastem Pharmaceuticals, Needham, MA, United States.
(9)Yale University Cancer Center, New Haven, CT, United States.
(10)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United
States; dweinstock@partners.org.

Duvelisib (IPI-145) is an oral inhibitor of phosphoinositide-3-kinase (PI3K)-δ/γ
isoforms currently in clinical development. PI3K-δ/γ inhibition may directly
inhibit malignant T-cell growth, making Duvelisib a promising candidate for
patients with peripheral (PTCL) or cutaneous (CTCL) T-cell lymphoma. Inhibition
of either isoform may also contribute to clinical responses by modulating
nonmalignant immune cells. We investigated these dual effects in a TCL cohort
from a Phase 1, open-label study of Duvelisib in patients with relapsed or
refractory PTCL [n=16] and CTCL [n=19], along with in vitro and in vivo models of
TCL. The overall response rates in patients with PTCL and CTCL were 50.0% and
31.6%, respectively (p=0.32). There were 3 complete responses, all among patients
with PTCL. Activity was seen across a wide spectrum of subtypes. The most
frequently observed Grade 3 and 4 adverse events were transaminase increases (40%
ALT, 17% AST), maculopapular rash (17%) and neutropenia (17%). Responders and
non-responders had markedly different changes in serum cytokine profiles induced
by Duvelisib. In vitro, Duvelisib potently killed 3 of 4 TCL lines with
constitutive phospho-AKT (pAKT) versus 0 of 7 lines lacking pAKT (p=0.024) and
exceeded cell killing by the PI3K-δ-specific inhibitor Idelalisib. Administration
of Duvelisib to mice engrafted with a PTCL patient-derived xenograft resulted in
a shift among tumor-associated macrophages from the immunosuppressive M2-like
phenotype to the inflammatory M1-like phenotype. In summary, Duvelisib
demonstrated promising clinical activity and an acceptable safety profile in
relapsed/refractory TCL, as well as preclinical evidence of both tumor
cell-autonomous and immune-mediated effects.




2. Expert Opin Investig Drugs. 2017 May;26(5):625-632. doi:
10.1080/13543784.2017.1312338. Epub 2017 Apr 13.

Duvelisib: a phosphoinositide-3 kinase δ/γ inhibitor for chronic lymphocytic
leukemia.

Vangapandu HV(1), Jain N(2), Gandhi V(1).

Author information:
(1)a Department of Experimental Therapeutics , The University of Texas MD
Anderson Cancer Center , Houston , TX , USA.
(2)b Department of Leukemia , The University of Texas MD Anderson Cancer Center ,
Houston , TX , USA.

INTRODUCTION: Frontline chemotherapy is successful against chronic lymphocytic
leukemia (CLL), but results in untoward toxicity. Further, prognostic factors,
cytogenetic anomalies, and compensatory cellular signaling lead to therapy
resistance or disease relapse. Therefore, for the past few years, development of
targeted therapies is on the rise. PI3K is a major player in the B-cell receptor
(BCR) signaling axis, which is critical for the survival and maintenance of B
cells. Duvelisib, a PI3K δ/γ dual isoform specific inhibitor that induces
apoptosis and reduces cytokine and chemokine levels in vitro, holds promise for
CLL. Areas covered: Herein, we review PI3K isoforms and their inhibitors in
general, and duvelisib in particular; examine literature on preclinical
investigations, pharmacokinetics and clinical studies of duvelisib either as
single agent or in combination, for patients with CLL and other lymphoid
malignancies. Expert opinion: Duvelisib targets the PI3K δ isoform, which is
necessary for cell proliferation and survival, and γ isoform, which is critical
for cytokine signaling and pro-inflammatory responses from the microenvironment.
In phase I clinical trials, duvelisib as a single agent showed promise for CLL
and other lymphoid malignancies. Phase II and III trials of duvelisib alone or in
combination with other agents are ongoing.



3. Leukemia. 2015 Sep;29(9):1811-22. doi: 10.1038/leu.2015.105. Epub 2015 Apr 28.

The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145
(Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes
apoptosis in CLL.

Balakrishnan K(1)(2), Peluso M(3), Fu M(2), Rosin NY(2), Burger JA(2), Wierda
WG(2), Keating MJ(2), Faia K(3), O/'Brien S(2), Kutok JL(3), Gandhi V(1)(2).

Author information:
(1)Department of Experimental Therapeutics, The University of Texas MD Anderson
Cancer Center, Houston, TX, USA.
(2)Department of Leukemia, The University of Texas MD Anderson Cancer Center,
Houston, TX, USA.
(3)Infinity Pharmaceuticals Inc., Cambridge, MA, USA.

The functional relevance of the B-cell receptor (BCR) and the evolution of
protein kinases as therapeutic targets have recently shifted the paradigm for
treatment of B-cell malignancies. Inhibition of p110δ with idelalisib has shown
clinical activity in chronic lymphocytic leukemia (CLL). The dynamic interplay of
isoforms p110δ and p110γ in leukocytes support the hypothesis that dual blockade
may provide a therapeutic benefit. IPI-145, an oral inhibitor of p110δ and p110γ
isoforms, sensitizes BCR-stimulated and/or stromal co-cultured primary CLL cells
to apoptosis (median 20%, n=57; P<0.0001) including samples with poor prognostic
markers, unmutated IgVH (n=28) and prior treatment (n=15; P<0.0001). IPI-145
potently inhibits the CD40L/IL-2/IL-10 induced proliferation of CLL cells with an
IC50 in sub-nanomolar range. A corresponding dose-responsive inhibition of
pAKT(Ser473) is observed with an IC50 of 0.36 nM. IPI-145 diminishes the
BCR-induced chemokines CCL3 and CCL4 secretion to 17% and 37%, respectively.
Pre-treatment with 1 μM IPI-145 inhibits the chemotaxis toward CXCL12; reduces
pseudoemperipolesis to median 50%, inferring its ability to interfere with homing
capabilities of CLL cells. BCR-activated signaling proteins AKT(Ser473),
BAD(Ser112), ERK(Thr202/Tyr204) and S6(Ser235/236) are mitigated by IPI-145.
Importantly, for clinical development in hematological malignancies, IPI-145 is
selective to CLL B cells, sparing normal B- and T-lymphocytes.

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